molecular formula C21H25ClN2O4S B2497304 N-(4-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941955-95-9

N-(4-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2497304
CAS No.: 941955-95-9
M. Wt: 436.95
InChI Key: QENKIIZSYXZNBZ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative characterized by a piperidine ring sulfonylated at the 1-position with a 4-methoxyphenyl group and an acetamide linker substituted with a 4-chlorobenzyl moiety.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-28-19-9-11-20(12-10-19)29(26,27)24-13-3-2-4-18(24)14-21(25)23-15-16-5-7-17(22)8-6-16/h5-12,18H,2-4,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENKIIZSYXZNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diamines or 1,5-diketones, under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the piperidine derivative with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Chlorobenzyl Group: The 4-chlorobenzyl group can be attached via a nucleophilic substitution reaction, where the piperidine nitrogen attacks the benzyl chloride.

    Acetylation: The final step involves the acetylation of the piperidine nitrogen with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids, ketones, or sulfoxides.

    Reduction: Formation of alcohols, amines, or sulfides.

    Substitution: Introduction of nitro, halogen, or alkyl groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity as a receptor agonist or antagonist, enzyme inhibitor, or modulator of biological pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, such as inflammation, pain, or neurological disorders.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and modulating biological pathways. For example, it may inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)

  • Key Structural Differences :
    • W-15 lacks the acetamide linker and 4-chlorobenzyl group present in the target compound.
    • The piperidine ring in W-15 is substituted with a phenylethyl group instead of a sulfonylated 4-methoxyphenyl .
  • Pharmacological Relevance :
    • W-15 and its analog W-18 are structurally related to fentanyl but differ in piperidine substitution patterns. These compounds were investigated for opioid receptor interactions but showed lower potency than fentanyl .

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

  • Key Structural Differences :
    • Replaces the 4-chlorobenzyl group with a 4-fluorophenyl moiety.
    • Uses a piperazine ring instead of piperidine, sulfonylated with a 4-methylphenyl group .
  • Pharmacological Relevance :
    • Piperazine-sulfonamide derivatives are often explored for CNS-targeted activity, though specific data for this compound are unavailable .

Analogues with Anticancer Activity

N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38)

  • Key Structural Differences :
    • Features a quinazoline-sulfonyl core instead of a piperidine-sulfonyl group.
    • Substituted with a 4-methoxyphenyl acetamide .
  • Pharmacological Data :
    • Demonstrated IC₅₀ values of 0.8–1.2 µM against HCT-116, SF268, and MCF-7 cancer cell lines .

N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (Compound 40)

  • Key Structural Differences :
    • Contains a morpholine-substituted quinazoline-sulfonyl group.
  • Pharmacological Data :
    • Exhibited superior activity (IC₅₀: 0.5–0.9 µM) compared to Compound 38, highlighting the role of morpholine in enhancing cytotoxicity .

Analogues with Enzyme Inhibition Activity

N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide (Compound 23)

  • Key Structural Differences :
    • Incorporates an indolin-2-one moiety instead of the sulfonylated piperidine.
    • Substituted with a benzyl group on the piperidine ring .
  • Pharmacological Data :
    • Inhibited acetylcholinesterase (AChE) with an IC₅₀ of 0.01 µM, suggesting piperidine-acetamide derivatives are potent AChE inhibitors .

(E)-2-(5-fluoro-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)-N-((4-methoxyphenyl)sulfonyl)-acetamide (21n)

  • Key Structural Differences :
    • Contains an indenyl-acetic acid core sulfonylated with 4-methoxyphenyl.
  • Pharmacological Data :
    • Acted as a cyclooxygenase-1 (COX-1)-selective inhibitor, underscoring the role of sulfonamide groups in COX targeting .

Comparison with Other Syntheses

  • Compound 38 () : Utilized quinazoline-sulfonyl chloride intermediates, highlighting the need for heterocyclic sulfonation .
  • W-15 () : Relied on phenylethyl-piperidine coupling, a step absent in the target compound’s presumed synthesis .

Pharmacological and Structural Trends

Compound Core Structure Key Substituents Activity (IC₅₀/µM) Reference
Target Compound Piperidine-sulfonyl 4-Chlorobenzyl, 4-methoxyphenyl N/A
Compound 38 Quinazoline-sulfonyl 4-Methoxyphenyl, pyrrolidine 0.8–1.2 (Anticancer)
Compound 23 Piperidine-indolinone Benzyl, 2-oxoindolin-3-yl 0.01 (AChE Inhibition)
W-15 Piperidine-sulfonamide Phenylethyl, 4-chlorophenyl Low opioid activity

Biological Activity

N-(4-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and enzyme inhibition sectors. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H25ClN2O4S
  • Molecular Weight : 437.0 g/mol
  • CAS Number : 941955-95-9

The biological effects of this compound are primarily attributed to its structural components:

  • Piperidine Ring : Enhances membrane permeability and bioavailability.
  • Sulfonyl Group : Facilitates strong interactions with proteins, potentially inhibiting enzymes or modulating receptor activity.
  • 4-Methoxyphenyl Group : Influences electronic properties and reactivity, enhancing interactions with biological targets.

Antimicrobial Activity

Research has demonstrated the compound's significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, with notable results in minimum inhibitory concentration (MIC) tests.

Pathogen MIC (µg/mL) Activity Level
Staphylococcus aureus0.25Strong
Escherichia coli0.50Moderate
Salmonella typhi0.30Strong
Bacillus subtilis0.22Strong

The compound exhibited synergistic effects when combined with other antibiotics such as Ciprofloxacin and Ketoconazole, enhancing its efficacy against resistant strains .

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) : Demonstrated strong inhibitory activity, which is crucial for treating neurodegenerative diseases.
  • Urease : Exhibited significant inhibition, indicating potential in treating urease-related infections.

The IC50 values for these activities were reported as follows:

Enzyme IC50 (µM) Activity Level
Acetylcholinesterase5.00Strong
Urease3.50Strong

Case Studies

  • Synergistic Effects Study : A study evaluated the combination of this compound with traditional antibiotics against resistant bacterial strains. The results indicated a reduction in MIC values, suggesting enhanced antibacterial activity when used in combination therapy .
  • In Vivo Efficacy Against Tumors : Preliminary animal studies have indicated that this compound may possess anticancer properties, particularly in inhibiting tumor growth through apoptosis induction mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-chlorobenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide?

  • The synthesis typically involves multi-step reactions starting with piperidine derivatives and sulfonyl chlorides. Key steps include:

Sulfonylation : Reacting a piperidine precursor with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .

Acetamide coupling : Using a coupling agent like EDCI/HOBt to attach the 4-chlorobenzyl-acetamide moiety to the sulfonylated piperidine .

Purification : Column chromatography or recrystallization is used to isolate the final product, with yields optimized by controlling solvent polarity (e.g., ethyl acetate/hexane mixtures) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are used to verify the presence of key groups (e.g., sulfonyl, piperidine, and acetamide) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular weight (expected ~450–470 g/mol) and fragmentation patterns .
  • HPLC : Purity (>95%) is assessed using reverse-phase chromatography with UV detection at 254 nm .

Q. What preliminary biological assays are recommended for screening its pharmacological potential?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HCT-116) to evaluate IC50_{50} values .
  • Enzyme inhibition : Fluorometric assays targeting enzymes like dihydrofolate reductase (DHFR) or cyclooxygenase (COX) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products like desulfonylated byproducts?

  • Optimized reaction conditions : Use anhydrous solvents (e.g., DCM) under nitrogen to prevent hydrolysis of the sulfonyl group .
  • Catalyst selection : Employ DMAP (4-dimethylaminopyridine) to enhance coupling efficiency in acetamide formation .
  • Real-time monitoring : TLC or inline IR spectroscopy to detect intermediates and terminate reactions at optimal conversion points .

Q. What strategies resolve contradictions in biological activity data across different assay models?

  • Dose-response validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to rule out false negatives/positives .
  • Target specificity profiling : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .
  • Molecular docking : Compare binding affinities with known inhibitors (e.g., AutoDock Vina) to identify off-target interactions .

Q. How does the 4-methoxyphenylsulfonyl group influence structure-activity relationships (SAR)?

  • Electron-withdrawing effects : The sulfonyl group enhances metabolic stability by reducing oxidative degradation .
  • Hydrophobic interactions : The 4-methoxy group improves membrane permeability, as shown in parallel artificial membrane permeability assays (PAMPA) .
  • Comparative studies : Analogues lacking the methoxy group show 2–3-fold reduced activity in COX-2 inhibition assays, highlighting its role in target engagement .

Q. What computational methods are suitable for predicting its pharmacokinetic properties?

  • ADME prediction : SwissADME or ADMETLab 2.0 to estimate logP, aqueous solubility, and cytochrome P450 interactions .
  • Metabolic stability : Molecular dynamics simulations (e.g., GROMACS) to model hepatic metabolism and identify vulnerable sites for glucuronidation .
  • Toxicity profiling : ProTox-II or Derek Nexus to assess potential hepatotoxicity and cardiotoxicity risks .

Q. How can structural modifications enhance selectivity for neurological targets (e.g., serotonin receptors)?

  • Bioisosteric replacement : Substitute the 4-chlorobenzyl group with a 4-fluorobenzyl moiety to improve blood-brain barrier penetration .
  • Conformational restriction : Introduce a cyclopropane ring into the piperidine backbone to stabilize bioactive conformations, as validated by X-ray crystallography .
  • In vivo validation : Microdialysis in rodent models to measure extracellular serotonin levels post-administration .

Notes

  • Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methodologies .
  • For advanced SAR studies, cross-reference crystallographic data (CCDC entries) to validate docking predictions .
  • Contradictory assay results often arise from solvent-dependent aggregation; include 0.1% Tween-80 in buffer to mitigate .

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